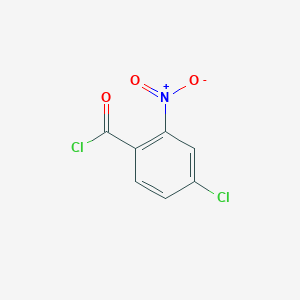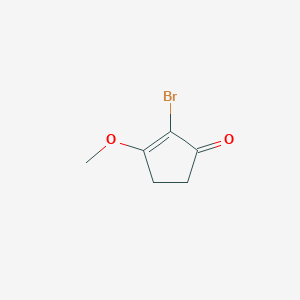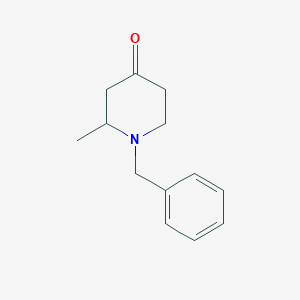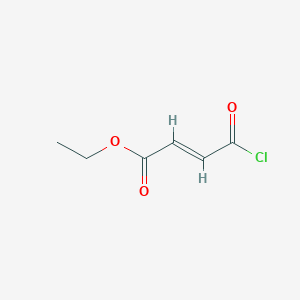
4-Chloro-2-nitrobenzoyl chloride
Vue d'ensemble
Description
4-Chloro-2-nitrobenzoyl chloride is a chemical compound used in organic syntheses . It has been used in the synthesis of benzofurans, which are potential positron emission tomography (PET) tracers, by reacting with triphenylphosphonium salt via the intramolecular Wittig reaction .
Synthesis Analysis
The synthesis of 4-Chloro-2-nitrobenzoyl chloride involves several steps. For instance, 3,4-dimethoxybenzoic acid reacts with nitric acid in an ice-bath, and the reaction mixture is stirred at 60 °C for 6 hours . The mixture is then cooled and poured onto ice-water, and the solid is filtered, washed with water, and dried .Molecular Structure Analysis
The molecular formula of 4-Chloro-2-nitrobenzoyl chloride is C7H3Cl2NO3 . The structure of this compound is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
4-Chloro-2-nitrobenzoyl chloride reacts with triphenylphosphonium salt to synthesize benzofurans . It has also been used for the derivatisation of Adiol (Androstenediol), an endogenous proliferation agent of prostate cancer .Applications De Recherche Scientifique
Synthesis of Benzofurans
Scientific Field
Organic Chemistry Summary of Application: 4-Nitrobenzoyl chloride is used in the synthesis of benzofurans, which are potential positron emission tomography (PET) tracers . Methods of Application: The compound reacts with triphenylphosphonium salt to synthesize benzofurans via the intramolecular Wittig reaction . Results: The reaction yields benzofurans, which are potential PET tracers .
Derivatization of Androstenediol
Scientific Field
Biochemistry Summary of Application: 4-Nitrobenzoyl chloride has been used for the derivatization of Androstenediol, an endogenous proliferation agent of prostate cancer . Methods of Application: The specific method of application is not mentioned in the source . Results: The derivatization of Androstenediol allows for further study of its role in prostate cancer proliferation .
Preparation of Polysubstituted Furanonaphthoquinones
Scientific Field
Organic Chemistry Summary of Application: 4-Nitrobenzoyl chloride is used in the preparation of polysubstituted furanonaphthoquinones . Methods of Application: The specific method of application is not mentioned in the source . Results: The reaction yields polysubstituted furanonaphthoquinones .
Participation in Various Organic Reactions
Scientific Field
Organic Chemistry Summary of Application: 4-Nitrobenzoyl chloride is involved in various organic reactions, including Michael addition, Henry reaction, O-alkylation, and cycloaddition . Methods of Application: The compound is used as a reagent in these reactions . Results: The results of these reactions vary depending on the specific reaction .
Substrate for Glutathione S-Transferase
Scientific Field
Biochemistry Summary of Application: 4-Nitrobenzyl chloride acts as a substrate for glutathione S-transferase (GST) in the determination of GST in Chinese fetal liver . Methods of Application: The compound undergoes reduction by NADPH to yield 4-nitrotoluene . Results: This application allows for the determination of GST in Chinese fetal liver .
Preparation of Unsymmetrically N,N′ - bis (substituted) 4,13-diaza-18-crown-6-ether Derivatives
Scientific Field
Organic Chemistry Summary of Application: 4-Nitrobenzyl chloride is used to prepare unsymmetrically N,N′ - bis (substituted) 4,13-diaza-18-crown-6-ether derivatives . Methods of Application: The specific method of application is not mentioned in the source . Results: The reaction yields unsymmetrically N,N′ - bis (substituted) 4,13-diaza-18-crown-6-ether derivatives .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-2-nitrobenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-1-2-5(7(9)11)6(3-4)10(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJYSVRCFSCVCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10446470 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-nitrobenzoyl chloride | |
CAS RN |
41995-04-4 | |
| Record name | 4-chloro-2-nitrobenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10446470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














